molecular formula C27H22N2O2S B12038498 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone CAS No. 477318-92-6

3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone

Cat. No.: B12038498
CAS No.: 477318-92-6
M. Wt: 438.5 g/mol
InChI Key: VTTISFFCPXTIQN-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone (CAS: 477318-92-6) is a synthetic quinazolinone derivative with a molecular formula of C₂₄H₂₂N₂O₂S and a molecular weight of 402.51 g/mol . Its structure features a 4(3H)-quinazolinone core substituted at position 3 with a 4-ethoxyphenyl group and at position 2 with a (1-naphthylmethyl)thio moiety. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects .

Properties

CAS No.

477318-92-6

Molecular Formula

C27H22N2O2S

Molecular Weight

438.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C27H22N2O2S/c1-2-31-22-16-14-21(15-17-22)29-26(30)24-12-5-6-13-25(24)28-27(29)32-18-20-10-7-9-19-8-3-4-11-23(19)20/h3-17H,2,18H2,1H3

InChI Key

VTTISFFCPXTIQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where ethoxybenzene is reacted with suitable electrophiles.

    Attachment of the Naphthylmethylthio Group: The naphthylmethylthio group can be attached through nucleophilic substitution reactions, where a naphthylmethyl halide reacts with a thiol group on the quinazolinone core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the aromatic rings, potentially leading to dihydroquinazolinones or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., Lewis acids, bases, or catalysts).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones and reduced aromatic derivatives.

    Substitution: Various substituted quinazolinones with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential therapeutic properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore the compound’s potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with biological targets makes it a valuable subject for pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Substituent Variations at Position 2

The thioether group at position 2 is a critical determinant of activity. Key analogs include:

Compound Name Substituent at Position 2 Biological Activity Highlights Key References
Target Compound (1-Naphthylmethyl)thio Not explicitly reported; inferred antitumor potential
3-(4-Ethoxyphenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone (3-Methylbenzyl)thio Improved solubility, moderate antitumor activity
3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone (2-Fluorobenzyl)thio Enhanced electron-withdrawing effects; potential CNS activity
3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone (1-Naphthylmethyl)thio; 4-Cl phenyl Higher lipophilicity; antitumor activity (GI₅₀: ~17.90 μM)

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in 2-fluorobenzylthio) may improve metabolic stability and binding affinity to target enzymes .

Substituent Variations at Position 3

The phenyl group at position 3 modulates electronic and steric properties:

Compound Name Substituent at Position 3 Activity Highlights Key References
Target Compound 4-Ethoxyphenyl Balanced solubility and bioavailability
3-(3,4,5-Trimethoxybenzyl)-4(3H)-quinazolinone 3,4,5-Trimethoxybenzyl High antitumor activity (GI₅₀: 6.33 μM)
3-(4-Chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-4(3H)-quinazolinone 4-Chlorophenyl Enhanced cytotoxicity (GI₅₀: <10 μM)

Key Observations :

  • Methoxy groups (e.g., 3,4,5-trimethoxybenzyl) enhance antitumor activity by improving DNA intercalation or topoisomerase inhibition .

Hybrid Derivatives with Triazole Moieties

Recent studies highlight quinazolinones fused with triazoles for multifunctional activity:

Compound Name Structural Features Activity Highlights Key References
3-Alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-4(3H)-quinazolinone Triazole + quinazolinone Antimicrobial, antioxidant, and anticancer activity
Target Compound No triazole moiety Likely narrower activity spectrum

Key Observations :

  • Triazole-containing derivatives exhibit broader pharmacological profiles due to synergistic effects between the triazole’s hydrogen-bonding capacity and the quinazolinone’s planar structure .
  • The absence of triazole in the target compound may limit its versatility but simplify synthesis .

Pharmacological Data and Structure-Activity Relationships (SAR)

  • Antitumor Activity :

    • The target compound’s naphthylmethylthio group may mimic 2-benzylmercapto derivatives, which show higher activity (MGI%: 19%) than alkylmercapto analogs (MGI%: 2–11%) .
    • Compared to 3,4,5-trimethoxybenzyl derivatives (GI₅₀: 6.33 μM), the ethoxyphenyl group likely reduces potency but improves pharmacokinetics .
  • Antioxidant and Neuroprotective Activity: Iodinated quinazolinones with sulfonamide moieties (e.g., compound III in ) show radical-scavenging activity. The target compound’s thioether group may confer similar properties.

Biological Activity

3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone, a compound belonging to the quinazolinone class, has garnered attention due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C27H22N2O2SC_{27}H_{22}N_{2}O_{2}S with a molecular weight of approximately 438.55 g/mol. The structure features a quinazolinone core substituted with an ethoxyphenyl group and a naphthylmethyl thioether.

Biological Activity Overview

The biological activities of 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone are primarily linked to its interaction with various biological targets. Notable activities include:

The mechanisms through which 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs), leading to bactericidal effects .
  • Interference with Signal Transduction Pathways : Quinazolinones may modulate various signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Against MRSA :
    A study evaluated the SAR of various quinazolinone derivatives against MRSA. Compounds structurally similar to 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone demonstrated significant antibacterial activity, suggesting that this compound could be further investigated for its potential as an antibiotic agent .
  • Antioxidant Activity Assessment :
    In vitro assays using ABTS and CUPRAC methods revealed that certain quinazolinones possess substantial radical scavenging abilities. The antioxidant activity is believed to be enhanced by specific substituents on the phenolic rings .
  • Cytotoxicity Studies :
    Preliminary cytotoxicity assessments indicate that quinazolinones can induce apoptosis in various cancer cell lines. Further research is required to ascertain the specific effects of 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone on different cancer types.

Data Summary

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against MRSA
AntitumorInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

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